An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-2,4,6-trimethylbenzenesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-2,4,6-trimethylbenzenesulfonamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Identity
N-ethyl-2,4,6-trimethylbenzenesulfonamide, also known as N-ethyl-mesitylenesulfonamide, belongs to the sulfonamide class of organic compounds. The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs. The unique substitution pattern of this molecule—three methyl groups on the benzene ring at the 2, 4, and 6 positions (a mesityl group)—imparts significant steric hindrance around the sulfonyl group. This steric bulk, combined with the electronic effects of the alkyl groups and the N-ethyl substituent, governs its reactivity, intermolecular interactions, and overall physicochemical profile.
Molecular Structure:
Caption: Chemical structure of N-ethyl-2,4,6-trimethylbenzenesulfonamide.
| Property | Value | Source |
| IUPAC Name | N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide | --- |
| Synonyms | N-ethyl-mesitylenesulfonamide | --- |
| Molecular Formula | C₁₁H₁₇NO₂S | Calculated |
| Molecular Weight | 227.32 g/mol | Calculated |
| Canonical SMILES | CCNS(=O)(=O)C1=C(C)C=C(C)C=C1C | --- |
Synthesis and Characterization
The most direct and industrially relevant synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide involves the nucleophilic substitution reaction between 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) and ethylamine.
Expertise in Action: The choice of base and solvent is critical. A non-nucleophilic organic base like triethylamine is preferred to scavenge the HCl byproduct without competing with ethylamine in the primary reaction. Dichloromethane (DCM) or a similar aprotic solvent is ideal as it readily dissolves the reactants and is easily removed during workup. The reaction is typically run at or below room temperature to control exothermicity.
Caption: General workflow for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide.
Core Physicochemical Properties: A Data-Driven Analysis
Direct experimental values for the target compound are scarce. Therefore, this section presents estimated properties based on data from structurally similar compounds, providing a robust predictive profile.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | logP | pKa (acidic) |
| N-ethyl-2,4,6-trimethylbenzenesulfonamide (Target) | 227.32 | ~70-90 (Estimated) | ~2.3 (Estimated) [1] | ~11-12 (Estimated) |
| 2,4,6-Trimethylbenzenesulfonamide[2][3] | 199.27 | 82-86 | 1.6 | ~10-11 (Estimated) |
| N-Ethyl-p-toluenesulfonamide[4][5][6][7][8][9][10] | 199.27 | 62-66 | 1.6 | ~11.86 (Predicted)[5] |
| N-Propyl-2,4,6-trimethylbenzenesulfonamide[1] | 241.35 | --- | 2.3 | --- |
Melting Point (Solid-State Characterization)
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Predicted Value: ~70-90 °C
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Scientific Rationale: The parent compound, 2,4,6-trimethylbenzenesulfonamide, has a melting point of 82-86 °C[2]. N-alkylation typically disrupts the strong hydrogen-bonding network present in primary sulfonamide crystals, which often leads to a lower melting point. For example, N-ethyl-p-toluenesulfonamide melts at 62-66 °C[6]. However, the bulky mesityl group of the target compound may lead to efficient crystal packing that counteracts this effect to some extent. Thus, a melting point slightly lower than the parent sulfonamide is the most reasonable prediction.
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Standard Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary is placed in a melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).
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Measurement: The sample is heated at a controlled rate (a rapid ramp to near the expected melting point, followed by a slow ramp of 1-2 °C/min).
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This self-validating protocol provides a sharp melting range for a pure compound.
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Lipophilicity (Octanol-Water Partition Coefficient, logP)
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Predicted Value: ~2.3
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Scientific Rationale: The logP value is a critical determinant of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). N-ethyl-p-toluenesulfonamide has a logP of 1.6[4]. The addition of two extra methyl groups on the benzene ring significantly increases the molecule's surface area and hydrocarbon character. A close analogue, N-propyl-2,4,6-trimethylbenzenesulfonamide, has a predicted logP of 2.3[1]. Given the similar contribution of an ethyl versus a propyl group to lipophilicity in this context, a logP value around 2.3 is a strong estimate for the target compound. This value indicates moderate lipophilicity.
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Standard Protocol: Shake-Flask Method (OECD 107)
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System Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, then allowed to separate.
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Dissolution: A known mass of the sulfonamide is dissolved in one of the phases (typically octanol).
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Partitioning: The solution is added to a separation funnel with a known volume of the other phase. The funnel is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
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Analysis: The concentration of the compound in each phase is determined, often by UV-Vis spectrophotometry or HPLC.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
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Caption: Workflow for logP determination using the shake-flask method.
Acidity (pKa)
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Predicted Value: ~11-12
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Scientific Rationale: The proton on the sulfonamide nitrogen is weakly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. For N-ethyl-p-toluenesulfonamide, the predicted pKa is approximately 11.86[5]. The three methyl groups on the mesityl ring of the target compound are electron-donating by induction and hyperconjugation. This effect will slightly destabilize the resulting anion (conjugate base) upon deprotonation, making the N-H proton less acidic. Therefore, the pKa of N-ethyl-2,4,6-trimethylbenzenesulfonamide is expected to be slightly higher (less acidic) than that of its p-toluenesulfonamide counterpart.
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Standard Protocol: Potentiometric Titration
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Solution Preparation: A precise amount of the sulfonamide is dissolved in a suitable solvent, often a water/co-solvent mixture (e.g., water/methanol) if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously with a calibrated pH electrode.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the sulfonamide and its conjugate base are equal. This method is highly precise for compounds with sufficient solubility.
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Spectroscopic Profile
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
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N-H Stretch: A single, moderately sharp band is expected in the region of 3350-3250 cm⁻¹, characteristic of a secondary sulfonamide N-H bond[11].
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S=O Stretches: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1330-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹[12][13].
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Aromatic C-H Stretches: Weak to medium bands will appear just above 3000 cm⁻¹.
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Aliphatic C-H Stretches: Bands corresponding to the methyl and ethyl groups will appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).
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Aromatic C=C Stretches: Medium to weak bands will be present in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR:
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Aromatic Protons: A singlet integrating to 2H is expected around δ 6.9-7.1 ppm for the two equivalent aromatic protons.
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N-H Proton: A broad singlet or triplet (due to coupling with the adjacent CH₂) around δ 4.5-5.5 ppm. The chemical shift can be highly dependent on solvent and concentration.
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Ethyl Group (CH₂): A quartet around δ 3.0-3.2 ppm.
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Ethyl Group (CH₃): A triplet around δ 1.1-1.3 ppm.
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Para-Methyl Group: A singlet integrating to 3H around δ 2.2-2.3 ppm.
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Ortho-Methyl Groups: A singlet integrating to 6H around δ 2.5-2.7 ppm, shifted downfield due to the steric compression and anisotropic effect of the sulfonyl group.
-
-
¹³C NMR:
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 125-145 ppm).
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Ethyl Group: Two signals are expected in the aliphatic region: ~δ 40-45 ppm for the CH₂ and ~δ 14-16 ppm for the CH₃.
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Methyl Groups: Two signals for the ring methyls: one for the para-methyl (~δ 21 ppm) and one for the two equivalent ortho-methyls (~δ 23 ppm).
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion: In electron ionization (EI), the molecular ion peak [M]⁺• would be observed at m/z = 227.
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Key Fragments: Common fragmentation pathways for sulfonamides include:
Conclusion
N-ethyl-2,4,6-trimethylbenzenesulfonamide is a moderately lipophilic, weakly acidic solid. Its properties are logically derived from its molecular architecture. The sterically demanding mesityl group influences its solid-state properties and is expected to modulate its interaction with biological targets. This technical guide, by integrating data from analogous compounds with fundamental chemical principles, provides a robust and actionable profile of its physicochemical properties. The outlined experimental protocols serve as a reliable framework for researchers requiring empirical validation of these characteristics in a laboratory setting. This foundational knowledge is essential for the rational design and development of novel molecules in pharmaceutical and materials science applications.
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